- Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole ProductsJournal of Organic Chemistry, 2020, 85(4), 2607-2617,
Cas no 91252-54-9 (Ethyl 5-(tert-butyl)isoxazole-3-carboxylate)
91252-54-9 structure
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Properties
Names and Identifiers
-
- Ethyl 5-tert-butylisoxazole-3-carboxylate
- Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
- 3-Isoxazolecarboxylicacid, 5-(1,1-dimethylethyl)-, ethyl ester
- ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
- 5-tert-Butyl-isoxazol-3-carbonsaeure-aethylester
- 5-tert-butylisoxazole-3-carboxylic acid ethyl ester
- ethyl 5-t-butyl-isoxazole-3-carboxylate
- FDLIJPQDQLVOMY-UHFFFAOYSA-N
- 5-tert-butyl-3-isoxazolecarboxylic acid ethyl ester
- SBB014613
- STK691837
- OR29684
- ST2406964
- ST4140282
- A
- 3-Isoxazolecarboxylic acid, 5-tert-butyl-, ethyl ester (7CI)
- Ethyl 5-(1,1-dimethylethyl)-3-isoxazolecarboxylate (ACI)
- Ethyl 5-tert-butylisoxazle-3-carboxylate
- DB-013644
- AKOS005603722
- 91252-54-9
- ETHYL 5-(TERT-BUTYL)-3-ISOXAZOLECARBOXYLATE
- 3-Isoxazolecarboxylicacid,5-(1,1-dimethylethyl)-,ethyl ester
- CS-W006590
- 5-tert-butyl-isoxazole-3-carboxylic acid ethyl ester
- 3-Isoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-, ethyl ester
- MFCD00085057
- DTXSID60587943
- SCHEMBL352509
- AS-5373
- +Expand
-
- MFCD00085057
- FDLIJPQDQLVOMY-UHFFFAOYSA-N
- 1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3
- O=C(C1C=C(C(C)(C)C)ON=1)OCC
Computed Properties
- 197.10500
- 0
- 4
- 4
- 197.10519334g/mol
- 14
- 210
- 0
- 0
- 0
- 0
- 0
- 1
- 2.6
- 52.3
Experimental Properties
- 2.14880
- 52.33000
- 1.463
- 279.5°C at 760 mmHg
- No data available
- 0.0±0.6 mmHg at 25°C
- 122.8°C
- No data avaiable
- 1.057
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Security Information
- H303+H313+H333
- Xi
- H315-H319-H335
-
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- warning
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Price
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ; 3 - 6 h, 70 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; rt; 16 h, reflux
1.2 0 °C; overnight, rt
1.3 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; rt; 16 h, reflux
Reference
- Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) AntagonistsJournal of Medicinal Chemistry, 2015, 58(15), 6033-6047,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; rt; 16 h, reflux
1.2 0 °C; overnight, rt
1.3 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; rt; 16 h, reflux
Reference
- Efficient synthesis of ESI-09, a novel non-cyclic nucleotide EPAC antagonistTetrahedron Letters, 2013, 54(12), 1546-1549,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium tert-butoxide ; rt; 10 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ; 3 - 6 h, 70 °C
1.2 Reagents: Potassium tert-butoxide ; rt; 10 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ; 3 - 6 h, 70 °C
Reference
- Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole ProductsJournal of Organic Chemistry, 2020, 85(4), 2607-2617,
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Raw materials
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Preparation Products
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Related Literature
-
Negar Mansouri,Said F. Al-Sarawi,Jagan Mazumdar RSC Adv., 2019,9, 36838-36848
-
Rohit Kumar Singh,Sourav Mishra,Satyapriya Jena,Bijayananda Panigrahi,Bhaskar Das,Rasu Jayabalan,Dindyal Mandal Chem. Commun., 2018,54, 3981-3984
-
Zhi Wang,Qichao Ran,Rongqi Zhu,Yi Gu RSC Adv., 2013,3, 1350-1353
-
Tsuyoshi Ohtani,Yuto Tsuchiya,Daisuke Uraguchi Org. Chem. Front., 2019,6, 1734-1737
-
9. Front cover
-
Elena Bailo Chem. Soc. Rev., 2008,37, 921-930
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(CAS:91252-54-9)Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
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(CAS:91252-54-9)Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
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